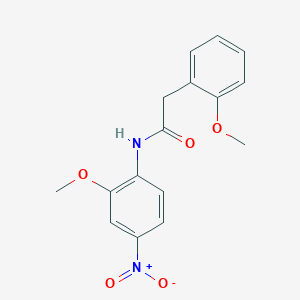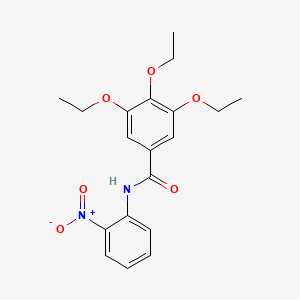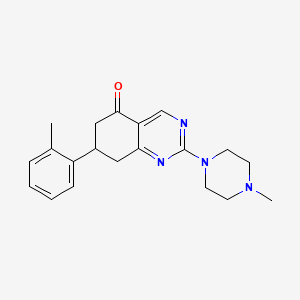![molecular formula C28H27N3O2 B4882482 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4882482.png)
4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline, also known as EPPQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. EPPQ is a member of the quinoline class of compounds, which have been shown to have a variety of biological activities, including antitumor, antimalarial, and antiviral effects.
科学的研究の応用
4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline has been extensively studied for its potential use in scientific research. One of the main applications of 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline is in the study of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline has been shown to be a potent and selective antagonist of the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various biological processes.
作用機序
4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline acts as a competitive antagonist of the dopamine D3 receptor, blocking the binding of dopamine to the receptor and preventing its downstream signaling. This mechanism of action has been confirmed by several studies, including molecular modeling and binding assays.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline are primarily related to its antagonism of the dopamine D3 receptor. This receptor is involved in the regulation of several physiological processes, including movement, reward, and addiction. Studies have shown that 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline can modulate these processes, making it a valuable tool for understanding the role of the dopamine D3 receptor in various biological systems.
実験室実験の利点と制限
One of the main advantages of 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline is its high potency and selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in various biological processes. However, one limitation of 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline is its relatively short half-life, which can make it difficult to use in certain experiments. Additionally, the high cost of 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline can be a limiting factor for some researchers.
将来の方向性
There are several future directions for research on 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline. One area of interest is the development of new derivatives of 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline with improved pharmacological properties. Another area of interest is the use of 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline in the study of other GPCRs, which could provide valuable insights into the role of these receptors in various biological processes. Additionally, further studies on the biochemical and physiological effects of 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline could lead to the development of new therapeutic agents for the treatment of various diseases.
合成法
The synthesis of 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline involves several steps, including the reaction of 2-phenylquinoline with ethyl chloroformate, followed by the reaction of the resulting intermediate with piperazine and 2-ethoxyphenol. The final product is obtained after purification by column chromatography. The synthesis of 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline has been optimized to produce high yields and purity, making it suitable for use in scientific research.
特性
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-(2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2/c1-2-33-27-15-9-8-14-26(27)30-16-18-31(19-17-30)28(32)23-20-25(21-10-4-3-5-11-21)29-24-13-7-6-12-22(23)24/h3-15,20H,2,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVJQPGUUOTEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Ethoxyphenyl)piperazin-1-yl](2-phenylquinolin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2-isopropoxyphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4882424.png)
![3-{[(2-phenylethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4882433.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-hydroxycyclohexyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4882434.png)

![1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxamide](/img/structure/B4882443.png)

![5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882457.png)
![3-bromo-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4882465.png)
![N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4882474.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4882489.png)
![2-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,2-oxazinane](/img/structure/B4882493.png)

![ethyl 1-[2-(4-chlorobenzoyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4882515.png)